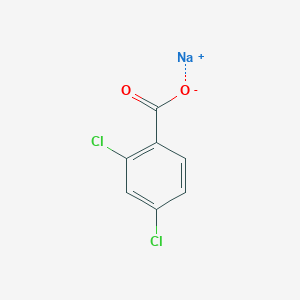

2,4-二氯苯甲酸钠

描述

Sodium 2,4-dichlorobenzoate is a chemical compound that is related to the family of benzoates. While the provided papers do not directly discuss Sodium 2,4-dichlorobenzoate, they do provide insights into similar sodium salts of chlorinated benzoates. These compounds are typically characterized by their crystal structures and their interactions with various cations, such as sodium (Na+). The papers discuss the crystal structures and properties of closely related compounds, which can give us indirect information about Sodium 2,4-dichlorobenzoate.

Synthesis Analysis

The synthesis of related compounds, such as the disodium salt of 4,6-dinitro-1-oxobenzo-[6,5-c]-2,1,3-oxadiazolediol-5,7, involves the reaction of the compound with NaOH and HCl. The equilibrium constants for these reactions were determined using potentiometric titration, suggesting a methodical approach to understanding the synthesis and reactivity of such sodium salts .

Molecular Structure Analysis

The molecular structure of sodium salts of chlorinated benzoates is typically characterized by X-ray diffraction methods. For example, the sodium salt of 2-amino-3,5-dichlorobenzoic acid forms a polymer in which sodium ions are coordinated by carboxylate oxygen atoms and water molecules in an octahedral arrangement . Similarly, sodium 3,4-diaminobenzoate crystallizes in an orthorhombic system with Na ions coordinated to six oxygen atoms . These findings suggest that Sodium 2,4-dichlorobenzoate may also exhibit a complex crystal structure with specific coordination to sodium ions.

Chemical Reactions Analysis

The chemical reactivity of sodium salts of chlorinated benzoates can be inferred from their interactions with acids and bases. For instance, the disodium salt of a dinitro-oxobenzo compound reacts with HCl to form an acid sodium salt, which is a coordination compound with the Na+ cation . This indicates that Sodium 2,4-dichlorobenzoate may also undergo similar reactions, forming various coordination compounds depending on the reactants involved.

Physical and Chemical Properties Analysis

The physical properties, such as thermal stability and dehydration temperatures, can be assessed through thermal analysis. For example, sodium 3,4-diaminobenzoate dehydrates at 340 K and decomposes at 485 K . The infrared spectra of these salts are also discussed, providing insights into the vibrational modes of the compounds, which are crucial for understanding their chemical properties. These studies suggest that Sodium 2,4-dichlorobenzoate would have its unique thermal properties and IR spectrum, which would be important for its identification and use in various applications.

科学研究应用

Application 1: Synthesis and Thermal Analysis of Bis(2,4-dichlorobenzoato-O)bis(thiourea-S)zinc(II)

- Scientific Field : Thermal Analysis and Calorimetry .

- Summary of the Application : The complex compound bis(2,4-dichlorobenzoato-O)bis(thiourea-S)zinc(II) has been prepared and characterized . This compound is of interest due to the potential bioactive and biocatalytic functions of zinc complexes prepared from organic acids .

- Methods of Application or Experimental Procedures : The compound was prepared and characterized by elemental analysis, thermal analysis, IR spectroscopy, and single-crystal X-ray analysis . During the thermal decomposition in an inert atmosphere, thiourea, dichlorobenzene, and carbon dioxide are evolved .

- Results or Outcomes : The coordination environment of the zinc(II) atom is built up by two sulfur atoms from two thiourea ligands and two oxygen atoms from two monodentate 2,4-dichlorobenzoate anions to form a distorted tetrahedral coordination around the zinc(II) atom . The structure is also stabilized with hydrogen bonds of N–H···O and N–H···Cl type .

Application 2: Antiviral Activity of Sodium 5-aminosulfonyl-2,4-dichlorobenzoate

- Scientific Field : Antiviral Research .

- Summary of the Application : Sodium 5-aminosulfonyl-2,4-dichlorobenzoate (M12325) has been evaluated for its antiviral activity in tissue culture and infected mice . It has shown a broad spectrum of activity against RNA viruses in vitro and in vivo .

- Methods of Application or Experimental Procedures : The compound was tested at concentrations ranging from 2.5 to 75.8 micrograms/ml against various viruses including influenza virus A/WSN, A/FM, A/Kumamoto, and B/Great Lakes; parainfluenza virus; rhinovirus; echovirus; respiratory syncytial virus; and vesicular stomatitis virus . It was also tested in mice infected with these viruses .

- Results or Outcomes : M12325 inhibited the cytopathic effects of the tested viruses in tissue culture . In mice, single oral doses of M12325, ranging from 10 to 300 mg/kg, administered 1 h before and 1 h after challenge, reduced mortality in mice inoculated intranasally with influenza A/WSN virus . Multiple doses of 10 and 30 mg/kg, administered intraperitoneally, reduced lung consolidation and virus titer .

属性

IUPAC Name |

sodium;2,4-dichlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2.Na/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3H,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVYLSIXULOLXJR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635716 | |

| Record name | Sodium 2,4-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 2,4-dichlorobenzoate | |

CAS RN |

38402-11-8 | |

| Record name | Benzoic acid, 2,4-dichloro-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038402118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,4-dichloro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 2,4-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

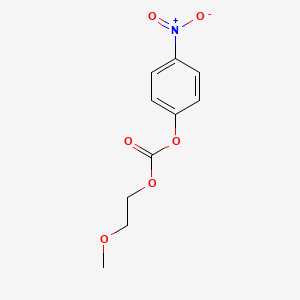

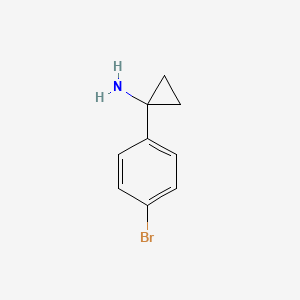

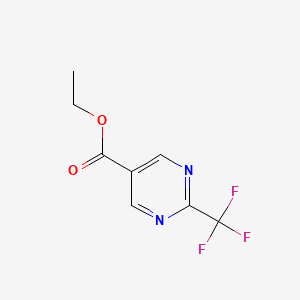

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,5-Dihydrobenzo[d]thiazol-6(7H)-one](/img/structure/B1343215.png)

![[6-(4-Fluorophenyl)pyridin-3-yl]methanamine](/img/structure/B1343230.png)